Cas no 858124-35-3 (methyl 4-bromo-3-formyl-benzoate)

methyl 4-bromo-3-formyl-benzoate structure
858124-35-3 structure
Product Name:methyl 4-bromo-3-formyl-benzoate
Numero CAS:858124-35-3
MF:C9H7BrO3
MW:243.054082155228
MDL:MFCD16036866
CID:1011906
PubChem ID:23141464
Update Time:2024-10-26

methyl 4-bromo-3-formyl-benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 4-bromo-3-formylbenzoate
    • methyl 4-bromo-3-formyl-benzoate
    • 2-Bromo-5-(methoxycarbonyl)benzaldehyde
    • 3-Formyl-4-bromobenzoic acid methyl ester
    • SCHEMBL1174813
    • METHYL4-BROMO-3-FORMYLBENZOATE
    • methyl 3-formyl-4-bromobenzoate
    • PS-11495
    • ZXGBVIJNXQHZNP-UHFFFAOYSA-N
    • EN300-91287
    • DA-02177
    • AKOS025287126
    • Z1262250142
    • MFCD16036866
    • Benzoic acid, 4-bromo-3-formyl-, methyl ester
    • SY237870
    • CS-0133836
    • D79938
    • 858124-35-3
    • MDL: MFCD16036866
    • Inchi: 1S/C9H7BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
    • Chiave InChI: ZXGBVIJNXQHZNP-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(Br)=CC=C(C(OC)=O)C=1

Proprietà calcolate

  • Massa esatta: 241.95786g/mol
  • Massa monoisotopica: 241.95786g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • Densità: 1.6±0.1 g/cm3
  • Punto di ebollizione: 336.8±27.0 °C at 760 mmHg
  • Punto di infiammabilità: 157.5±23.7 °C
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

methyl 4-bromo-3-formyl-benzoate Informazioni sulla sicurezza

methyl 4-bromo-3-formyl-benzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M890189-50mg
Methyl 4-bromo-3-formylbenzoate
858124-35-3 ≥95%
50mg
¥1,388.70 2022-01-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03155-5g
Methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
5g
¥577.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03155-1g
Methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
1g
¥181.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03155-250mg
Methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
250mg
¥99.0 2024-07-18
Chemenu
CM280077-1g
Methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
1g
$542 2022-06-10
Apollo Scientific
OR400768-250mg
Methyl 4-bromo-3-formylbenzoate
858124-35-3 98%
250mg
£40.00 2025-02-20
Apollo Scientific
OR400768-1g
Methyl 4-bromo-3-formylbenzoate
858124-35-3 98%
1g
£69.00 2025-02-20
eNovation Chemicals LLC
Y1014558-5g
Benzoic acid, 4-bromo-3-formyl-, methyl ester
858124-35-3 98%
5g
$135 2024-06-06
eNovation Chemicals LLC
Y1014558-10g
Benzoic acid, 4-bromo-3-formyl-, methyl ester
858124-35-3 98%
10g
$485 2023-05-17
eNovation Chemicals LLC
Y1105674-10g
methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
10g
$480 2023-09-02

methyl 4-bromo-3-formyl-benzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Silver nitrate Solvents: Methanol ,  Water ;  reflux
Riferimento
An improved synthesis of (-)-martinellic acid via radical addition-cyclization-elimination reaction of chiral oxime ether
Miyata, Okiko; et al, Synlett, 2006, (6), 893-896

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
Riferimento
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetic acid ;  30 min, 0 °C; 1 h, > 0 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  reflux
Riferimento
Hydrogen sulfide induced supramolecular self-assembly in living cells
Wei, Simin; et al, Chemical Communications (Cambridge, 2018, 54(65), 9051-9054

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  0 °C → rt; 10 min, rt; 3 h, reflux
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 6 h, rt
2.2 Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
Riferimento
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  overnight, reflux
2.1 Solvents: Acetic acid ;  30 min, 0 °C; 1 h, > 0 °C
3.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
3.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  reflux
Riferimento
Hydrogen sulfide induced supramolecular self-assembly in living cells
Wei, Simin; et al, Chemical Communications (Cambridge, 2018, 54(65), 9051-9054

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  overnight, reflux
2.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetic acid ,  Acetic anhydride ;  30 min, cooled; 1 h
3.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
3.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  reflux
Riferimento
Post-synthetic modification of tagged metal-organic frameworks
Burrows, Andrew D.; et al, Angewandte Chemie, 2008, 47(44), 8482-8486

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  reflux
Riferimento
Post-synthetic modification of tagged metal-organic frameworks
Burrows, Andrew D.; et al, Angewandte Chemie, 2008, 47(44), 8482-8486

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  1 h, reflux
Riferimento
Inter- and intramolecular hydroacylation of alkenes employing a bifunctional catalyst system
Vautravers, Nicolas R.; et al, Chemical Communications (Cambridge, 2011, 47(23), 6635-6637

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Trifluoromethanesulfonic acid Catalysts: 2-Amino-4-nitrobenzoic acid ,  Silver trifluoroacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 90 °C
Riferimento
Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups
Liu, Xi-Hai; et al, Journal of the American Chemical Society, 2017, 139(2), 888-896

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Acetic anhydride ,  Sulfuric acid Solvents: Water ;  5 min, 0 °C
1.2 Reagents: Chromium trioxide ;  30 min; 4 h, 0 °C
1.3 Solvents: Water ;  1 h, 0 °C
1.4 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  1 h, 85 °C
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 80 °C
Riferimento
Three-Component Dynamic Covalent Chemistry: From Janus Small Molecules to Functional Polymers
Liu, Hongxu ; et al, Journal of the American Chemical Society, 2021, 143(49), 20735-20746

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetic acid ;  30 min, cooled; 1 h, cooled; 40 min, cooled
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  1 h, reflux
Riferimento
Inter- and intramolecular hydroacylation of alkenes employing a bifunctional catalyst system
Vautravers, Nicolas R.; et al, Chemical Communications (Cambridge, 2011, 47(23), 6635-6637

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Water ;  1 h, 0 °C
2.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
Riferimento
Mimic of the Green Fluorescent Protein β-Barrel: Photophysics and Dynamics of Confined Chromophores Defined by a Rigid Porous Scaffold
Williams, Derek E.; et al, Journal of the American Chemical Society, 2015, 137(6), 2223-2226

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 6 h, rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
Riferimento
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

methyl 4-bromo-3-formyl-benzoate Raw materials

methyl 4-bromo-3-formyl-benzoate Preparation Products

methyl 4-bromo-3-formyl-benzoate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:858124-35-3)methyl 4-bromo-3-formyl-benzoate
Numero d'ordine:A944049
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:49
Prezzo ($):294.0/972.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:858124-35-3)methyl 4-bromo-3-formyl-benzoate
A944049
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):294.0/972.0
Email